molecular formula C12H11FN2O2 B14186657 5-Methyl-1-(4-fluoro-benzyl)-1H-pyrimidine-2,4-dione CAS No. 849502-01-8

5-Methyl-1-(4-fluoro-benzyl)-1H-pyrimidine-2,4-dione

Cat. No.: B14186657
CAS No.: 849502-01-8
M. Wt: 234.23 g/mol
InChI Key: AKTFBWCFHDPTKF-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-fluoro-benzyl)-1H-pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a 4-fluorobenzyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(4-fluoro-benzyl)-1H-pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzylamine and 5-methyluracil.

    Condensation Reaction: The 4-fluorobenzylamine is reacted with 5-methyluracil under acidic or basic conditions to form the desired product. Common reagents used in this step include hydrochloric acid or sodium hydroxide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(4-fluoro-benzyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Methyl-1-(4-fluoro-benzyl)-1H-pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(4-fluoro-benzyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Methyluracil: A simpler pyrimidine derivative without the fluorobenzyl group.

    4-Fluorobenzylamine: A precursor in the synthesis of the target compound.

    1-Benzyl-5-methyluracil: Similar structure but without the fluorine substitution.

Uniqueness

5-Methyl-1-(4-fluoro-benzyl)-1H-pyrimidine-2,4-dione is unique due to the presence of both the methyl and fluorobenzyl groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated analogs.

Properties

CAS No.

849502-01-8

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H11FN2O2/c1-8-6-15(12(17)14-11(8)16)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,16,17)

InChI Key

AKTFBWCFHDPTKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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